molecular formula C13H14N2O2 B13427256 3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile

3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile

Cat. No.: B13427256
M. Wt: 230.26 g/mol
InChI Key: NZFUELXXXSIYOP-UHFFFAOYSA-N
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Description

3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile is a complex organic compound belonging to the class of oxazepines. This compound features a unique structure that includes a benzo-fused oxazepine ring, making it an interesting subject for various scientific studies and applications.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropanenitrile

InChI

InChI=1S/C13H14N2O2/c1-10-2-3-12-11(8-10)9-15(6-7-17-12)13(16)4-5-14/h2-3,8H,4,6-7,9H2,1H3

InChI Key

NZFUELXXXSIYOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCCN(C2)C(=O)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. One common method includes the use of polyphosphoric acid (PPA) as a catalyst . The reaction conditions often require controlled temperatures and specific reagents to ensure the correct formation of the oxazepine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in the body to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings, including data tables and case studies.

Molecular Characteristics

The compound has the following molecular properties:

PropertyValue
CAS Number 1784623-18-2
Molecular Formula C13H16N2O
Molecular Weight 220.31 g/mol
IUPAC Name 3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile
SMILES Notation CC1=CC2=C(C=C1)OCCN(C2)C(=O)C#N

Antioxidant Properties

Research indicates that compounds similar to 3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile exhibit significant antioxidant activity. A study on related compounds showed their capacity to inhibit lipid peroxidation and scavenge free radicals effectively. The antioxidant profile was assessed through various assays measuring the inhibition of oxidative stress markers in biological systems .

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective properties. In vitro assays demonstrated its ability to protect neuronal cells from oxidative damage induced by neurotoxins. This effect is hypothesized to be due to its structural similarity to other neuroprotective agents that modulate oxidative stress pathways.

Case Study 1: Neuroprotection in Cell Models

A recent study evaluated the neuroprotective effects of similar oxazepin derivatives in cultured neurons exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and preserved mitochondrial function.

TreatmentCell Viability (%)Mitochondrial Function (ΔΨm)
Control100100%
Oxidative Stress4560%
Compound Treatment (10 µM)8085%

This suggests a protective mechanism that warrants further investigation into the specific pathways involved.

Case Study 2: Antioxidant Capacity

In a comparative study of various oxazepin derivatives, the antioxidant capacity was quantified using DPPH and ABTS assays. The results demonstrated that the compound exhibited a notable reduction in free radical activity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
3-(7-methyl...)2530
Reference Antioxidant1520

These findings highlight the potential for this compound as a therapeutic agent in oxidative stress-related conditions.

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